

Spectroscopic Profile of 7-Methoxy-1,2,3,4-tetrahydroquinoline: A Technical Guide

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Compound of Interest

Compound Name:	7-Methoxy-1,2,3,4-tetrahydroquinoline
Cat. No.:	B183376

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This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound **7-Methoxy-1,2,3,4-tetrahydroquinoline**, a molecule of interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate its identification and characterization.

Spectroscopic Data Summary

The structural elucidation of **7-Methoxy-1,2,3,4-tetrahydroquinoline** is critically dependent on a combination of spectroscopic techniques. Below is a summary of the expected and reported spectral data, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 1: ^1H NMR Spectroscopic Data for **7-Methoxy-1,2,3,4-tetrahydroquinoline**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.8 - 6.4	m	3H	Ar-H
~3.7	s	3H	OCH ₃
~3.3	t	2H	C2-H ₂
~2.7	t	2H	C4-H ₂
~1.9	m	2H	C3-H ₂
~3.6	br s	1H	N-H

Note: Predicted values based on analogous structures. The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for **7-Methoxy-1,2,3,4-tetrahydroquinoline**

Chemical Shift (δ) ppm	Assignment
~156	C7
~145	C8a
~122	C5
~115	C4a
~114	C6
~112	C8
~55	OCH ₃
~42	C2
~27	C4
~22	C3

Note: Predicted values based on analogous structures.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for **7-Methoxy-1,2,3,4-tetrahydroquinoline**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Medium, Sharp	N-H Stretch
~3050-3000	Medium	Aromatic C-H Stretch
~2950-2850	Medium-Strong	Aliphatic C-H Stretch
~1610, 1500	Strong	C=C Aromatic Ring Stretch
~1250	Strong	Aryl-O-CH ₃ Asymmetric Stretch
~1040	Medium	Aryl-O-CH ₃ Symmetric Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for **7-Methoxy-1,2,3,4-tetrahydroquinoline**

m/z	Relative Intensity (%)	Assignment
163	High	[M] ⁺ (Molecular Ion)
162	High	[M-H] ⁺
148	Medium	[M-CH ₃] ⁺
134	Medium	[M-C ₂ H ₅] ⁺ or [M-NHCH ₃] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A general procedure for acquiring ^1H and ^{13}C NMR spectra of quinoline derivatives involves the following steps:

- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube. Tetramethylsilane (TMS) may be added as an internal standard.
- Data Acquisition: Spectra are typically recorded on a 300 or 400 MHz spectrometer. For ^{13}C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected.

FT-IR Spectroscopy

For FT-IR analysis, the following sample preparation methods are common:

- Neat (for liquids): A drop of the liquid sample is placed between two KBr or NaCl plates.
- KBr Pellet (for solids): A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum is then recorded using an FT-IR spectrometer, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry

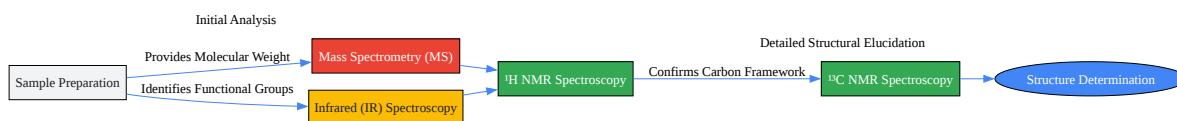
Mass spectra are typically obtained using a mass spectrometer with electron ionization (EI) or electrospray ionization (ESI).

- Sample Introduction: The sample is introduced into the ion source, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- Ionization: In EI, the sample is bombarded with a high-energy electron beam. In ESI, a high voltage is applied to a liquid to create an aerosol.

- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Logical Workflow of Spectroscopic Analysis

The process of identifying an organic compound like **7-Methoxy-1,2,3,4-tetrahydroquinoline** using spectroscopy follows a logical progression.



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General workflow for spectroscopic identification of an organic compound.

This guide serves as a foundational resource for the spectroscopic characterization of **7-Methoxy-1,2,3,4-tetrahydroquinoline**. Researchers are encouraged to consult primary literature and spectral databases for experimentally obtained data to ensure accurate identification.

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